

physicochemical properties of 4,5-Dichlorophthalimide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4,5-Dichlorophthalimide**

Cat. No.: **B101854**

[Get Quote](#)

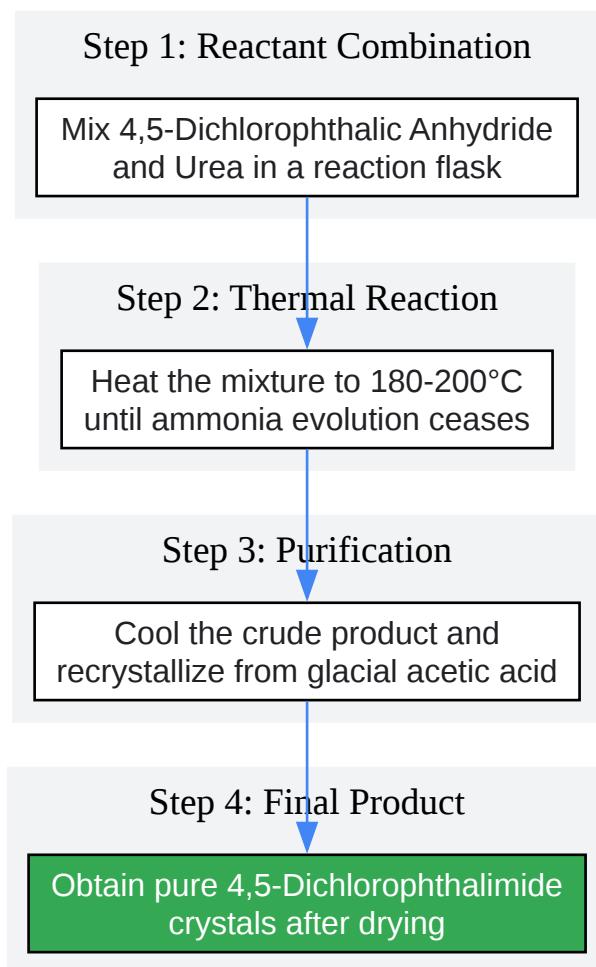
An In-depth Technical Guide to the Physicochemical Properties of **4,5-Dichlorophthalimide**

This technical guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the core physicochemical properties of **4,5-Dichlorophthalimide**. The document details quantitative data, experimental protocols for synthesis and characterization, and logical workflows relevant to its application in chemical and pharmaceutical research.

Core Physicochemical Data

4,5-Dichlorophthalimide is an organic compound that serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.^{[1][2]} Its fundamental properties are summarized below.

Property	Value	Unit	Source(s)
Molecular Formula	C ₈ H ₃ Cl ₂ NO ₂	-	[1][3][4]
Molecular Weight	216.02	g/mol	[3][4]
Appearance	White to off-white crystalline solid	-	[1]
Melting Point	217 - 219	°C	[2][3]
Boiling Point	Not Applicable (Decomposes)	°C	[3]
Density (Predicted)	1.643	g/cm ³	[2][3]
pKa (Predicted)	7.84 ± 0.20	-	[3]
Solubility	Sparingly soluble in water; soluble in organic solvents like acetone and chloroform.	-	[1]


Experimental Protocols & Methodologies

Accurate determination of physicochemical properties relies on standardized experimental procedures. This section outlines the methodologies for the synthesis and melting point determination of **4,5-Dichlorophthalimide**.

Synthesis from 4,5-Dichlorophthalic Anhydride

A common and efficient method for synthesizing **4,5-Dichlorophthalimide** involves the reaction of 4,5-Dichlorophthalic Anhydride with a source of ammonia, such as urea.^[5] The process is a condensation reaction followed by purification.

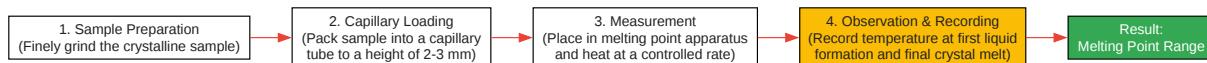
Experimental Workflow: Synthesis of **4,5-Dichlorophthalimide**

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **4,5-Dichlorophthalimide**.

Detailed Protocol:

- Reactant Preparation: Combine one molar equivalent of 4,5-Dichlorophthalic Anhydride with 1.5-2 molar equivalents of urea in a round-bottom flask equipped with a reflux condenser.
- Reaction: Heat the flask in a sand bath or heating mantle to a temperature of 180-200°C. The mixture will melt and begin to evolve ammonia gas. Maintain this temperature until the gas evolution stops, indicating the reaction is complete.
- Workup and Purification: Allow the reaction mixture to cool to room temperature. The solidified crude product is then broken up and transferred to a separate flask for


recrystallization from a suitable solvent, such as glacial acetic acid, to yield purified crystals of **4,5-Dichlorophthalimide**.

- **Drying:** The purified crystals are collected by filtration and dried under vacuum to remove any residual solvent.

Melting Point Determination

The melting point is a critical parameter for assessing the purity of a crystalline solid. The standard method involves using a capillary melting point apparatus.[\[6\]](#)

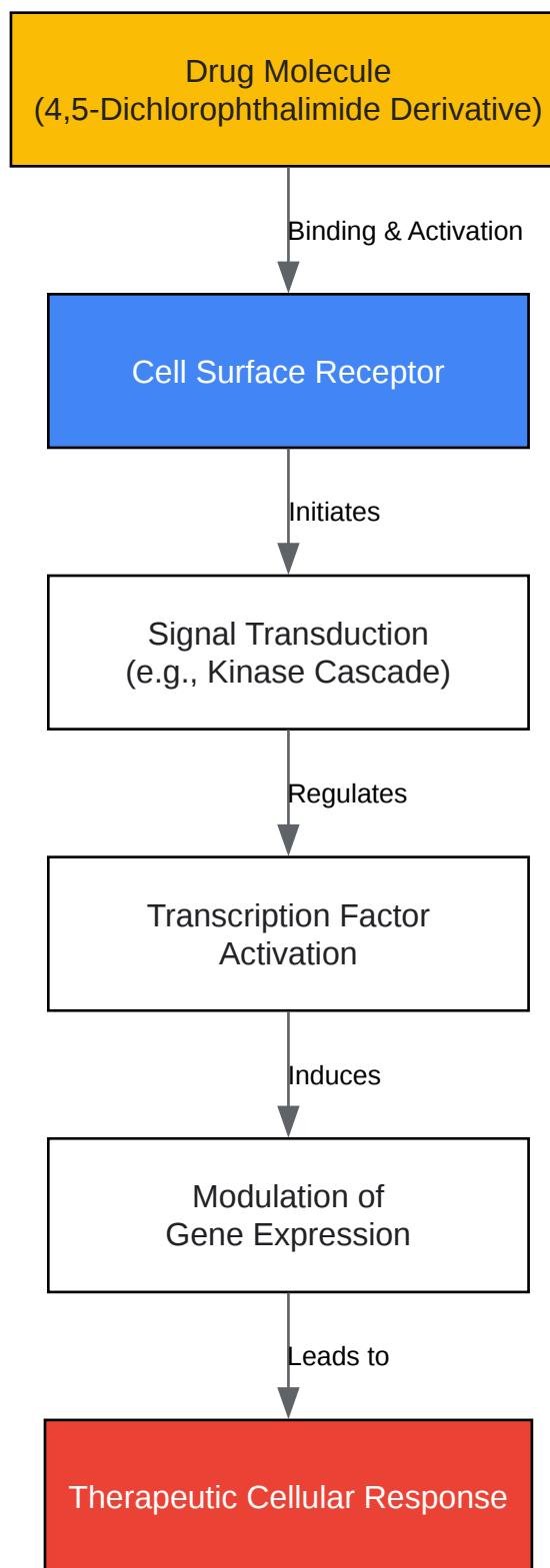
Experimental Workflow: Melting Point Determination

[Click to download full resolution via product page](#)

Caption: Standard procedure for determining the melting point of an organic solid.

Detailed Protocol:

- **Sample Preparation:** A small amount of dry, crystalline **4,5-Dichlorophthalimide** is finely ground to a powder.
- **Capillary Loading:** The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed into the heating block of a melting point apparatus.
- **Heating and Observation:** The sample is heated rapidly to about 15-20°C below the expected melting point, then the heating rate is slowed to 1-2°C per minute.
- **Data Recording:** The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The


melting point is reported as the range T1-T2. For a pure compound, this range is typically narrow (0.5-2°C).

Application in Synthetic Chemistry & Drug Development

4,5-Dichlorophthalimide is a key building block for synthesizing more complex molecules.^[3] The phthalimide group itself is a well-known pharmacophore, and the dichloro-substituents provide reactive sites for further functionalization. Derivatives are used in the development of pharmaceuticals, such as antiviral agents, and materials like octachloro-Cu-phthalocyanine.

The diagram below illustrates a hypothetical mechanism of action relevant to drug development, where a derivative of **4,5-Dichlorophthalimide** acts as a modulator of a cellular signaling pathway.

Logical Relationship: Hypothetical Drug Action Pathway

[Click to download full resolution via product page](#)

Caption: Hypothetical signaling pathway modulated by a drug derived from **4,5-Dichlorophthalimide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 15997-89-4: 4,5-dichlorophthalimide | CymitQuimica [cymitquimica.com]
- 2. 4,5-Dichlorophthalimide [myskinrecipes.com]
- 3. lookchem.com [lookchem.com]
- 4. scbt.com [scbt.com]
- 5. 4,5-Dichlorophthalimide (97%) - Amerigo Scientific [amerigoscientific.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [physicochemical properties of 4,5-Dichlorophthalimide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b101854#physicochemical-properties-of-4-5-dichlorophthalimide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com